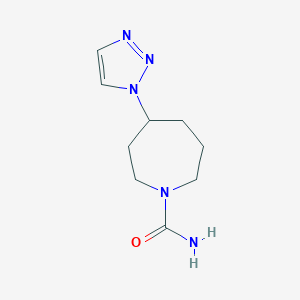
4-(Triazol-1-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Triazol-1-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 2408966-33-4 . It has a molecular weight of 209.25 and its IUPAC name is 4-(1H-1,2,3-triazol-1-yl)azepane-1-carboxamide .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Molecular Structure Analysis
The InChI code for “4-(Triazol-1-yl)azepane-1-carboxamide” is 1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) .Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, particularly multidrug-resistant pathogens. These compounds interfere with bacterial enzymes and cell wall synthesis, making them promising candidates for novel antibacterial agents .
Antifungal Properties
The azole moiety in triazoles contributes to their antifungal activity. Compounds like 4-(Triazol-1-yl)azepane-1-carboxamide have been studied for their effectiveness against fungal infections. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and cell membrane integrity .
Anticancer Potential
Triazole derivatives have been explored as potential anticancer agents. Their ability to target specific enzymes involved in cancer cell proliferation and survival makes them valuable in cancer therapy. Researchers have designed analogues based on the triazole nucleus to enhance their efficacy .
Antioxidant Effects
Some triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential in preventing oxidative stress-related diseases warrants further investigation .
Antiviral Activity
Triazoles have shown promise as antiviral agents. Researchers have studied their effects against various viruses, including influenza and HIV. The triazole scaffold interacts with viral enzymes, inhibiting replication and viral spread .
Anti-Inflammatory and Analgesic Properties
Triazole derivatives may possess anti-inflammatory and analgesic effects. These compounds modulate inflammatory pathways and alleviate pain. Their potential in managing chronic inflammatory conditions and pain disorders is an area of interest .
Antiepileptic and Antihypertensive Actions
Triazoles have been investigated for their antiepileptic and antihypertensive properties. They interact with neuronal receptors and ion channels, affecting neurotransmission and blood pressure regulation. However, more research is needed to establish their clinical utility .
Antidiabetic and Antianxiety Effects
Researchers have explored triazole-containing compounds for their potential in managing diabetes and anxiety disorders. These molecules may modulate glucose metabolism and neurotransmitter systems, offering therapeutic benefits .
Mecanismo De Acción
Target of Action
The primary target of 4-(Triazol-1-yl)azepane-1-carboxamide is 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
4-(Triazol-1-yl)azepane-1-carboxamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function, which can result in the inhibition of fungal growth .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately leading to cell death .
Result of Action
The result of 4-(Triazol-1-yl)azepane-1-carboxamide’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes changes in the fungal cell membrane that lead to cell death . This makes it a potential candidate for the development of antifungal agents .
Propiedades
IUPAC Name |
4-(triazol-1-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSFZXKYVDPNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

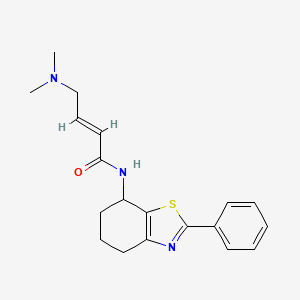
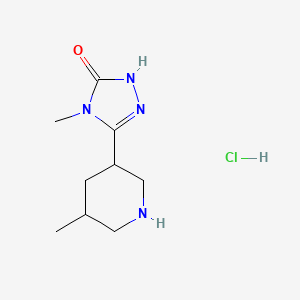
![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)
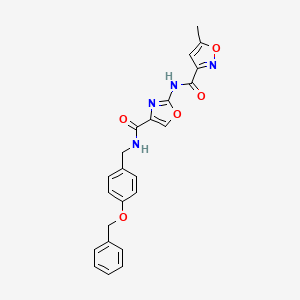
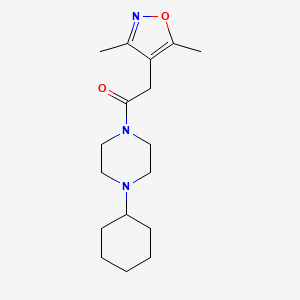
![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)
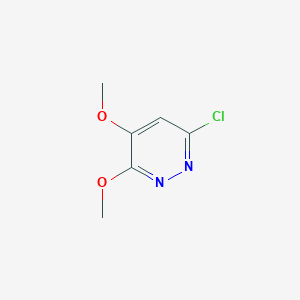
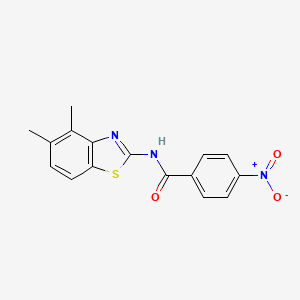
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
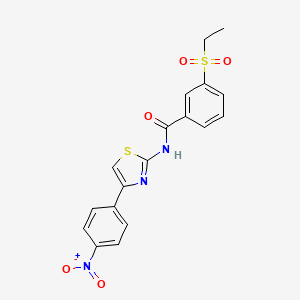
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)